Tallimustine hydrochloride, also known as FCE 24517, is a synthetic alkylating agent derived from distamycin A, primarily designed for its potential anticancer properties. It is classified as a small molecule drug and acts by binding to the minor groove of DNA, leading to cytotoxic effects through alkylation of specific adenine residues. Despite its promising antitumor activity, the development of Tallimustine hydrochloride was halted due to significant myelotoxicity, which limited its clinical applicability .
The synthesis of Tallimustine hydrochloride involves several critical steps that include:
The synthesis may utilize a combination of organic solvents and reagents under controlled conditions to optimize yield and minimize by-products. For instance, reactions are often conducted in dry dichloromethane or tetrahydrofuran, with careful temperature control and inert atmosphere (nitrogen or argon) to prevent unwanted side reactions .
The molecular structure of Tallimustine hydrochloride is characterized by its complex arrangement, which includes:
Tallimustine hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions (temperature, solvent choice) are optimized based on the desired outcome and efficiency.
Tallimustine hydrochloride exerts its cytotoxic effects primarily through:
Relevant data indicate that Tallimustine hydrochloride's reactivity is significantly influenced by environmental factors such as pH and temperature during storage and handling .
Tallimustine hydrochloride has been primarily investigated for:
Despite its promise, the severe myelotoxicity associated with Tallimustine hydrochloride has limited its clinical use, prompting research into safer analogs with similar mechanisms but improved safety profiles .
Tallimustine hydrochloride is the hydrochloride salt form of tallimustine, a synthetic benzoyl nitrogen mustard derivative of the antiviral antibiotic distamycin A. Its systematic IUPAC name is 4-{4-[bis(2-chloroethyl)amino]benzamido}-N-[5-({5-[(2-carbamimidoylethyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}carbamoyl)-1-methyl-1H-pyrrol-3-yl]-1-methyl-1H-pyrrole-2-carboxamide hydrochloride. The molecular formula for the free base is C₃₂H₃₈Cl₂N₁₀O₄, with a molecular weight of 697.62 g/mol. The hydrochloride form adds a chloride ion, resulting in the formula C₃₂H₃₉Cl₃N₁₀O₄ and a molecular weight of 734.10 g/mol [1] [8].
The structure integrates three critical domains:
Spectroscopic characterization confirms the compound adopts a crescent-shaped conformation essential for isohelical complementarity with the minor groove of B-form DNA. Nuclear Magnetic Resonance (NMR) studies reveal restricted rotation around the benzamide-pyrrole linkage, stabilizing the bioactive conformation [6] [10].
Table 1: Key Physicochemical Properties of Tallimustine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula (Salt) | C₃₂H₃₉Cl₃N₁₀O₄ | PubChem CID 6918104 [8] |
Molecular Weight | 734.10 g/mol | Calculated |
CAS Registry Number | 115308-98-0 (free base) | DrugBank [1] |
Solubility (Water) | 0.0543 mg/mL (free base, predicted) | ALOGPS [1] |
logP (Octanol-Water) | 2.6 (predicted) | ALOGPS [1] |
Hydrogen Bond Donors | 6 | DrugBank [1] |
Hydrogen Bond Acceptors | 10 | DrugBank [1] |
The synthesis of tallimustine hydrochloride employs a convergent strategy, coupling the BAM alkylating unit with the polyamide backbone under controlled conditions to preserve the reactivity of the bis-chloroethyl groups. The canonical route involves:
Step 1: Synthesis of the Benzoyl Mustard Unitp-Aminobenzoic acid is alkylated with bis(2-chloroethyl)amine hydrochloride under basic conditions (e.g., K₂CO₃/DMF) to yield p-[bis(2-chloroethyl)amino]benzoic acid. This intermediate is activated to its acid chloride using thionyl chloride (SOCl₂), generating 4-[bis(2-chloroethyl)amino]benzoyl chloride [6].
Step 2: Assembly of the Tri-Pyrrole ScaffoldDistamycin A’s tri-pyrrole core is modified:
Step 3: Final Coupling and Salt FormationThe tri-pyrrole amine is coupled with 4-[bis(2-chloroethyl)amino]benzoyl chloride in anhydrous dimethylformamide (DMF) or dichloromethane (DCM), using a base (e.g., N,N-diisopropylethylamine) to scavenge HCl. The reaction requires temperatures below 0°C to prevent mustard degradation. Crude tallimustine is purified via silica gel chromatography and treated with hydrochloric acid in ethanol to yield the hydrochloride salt [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3